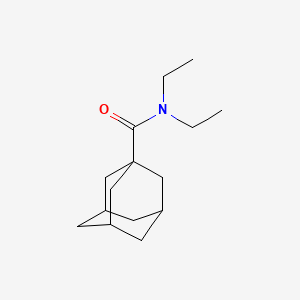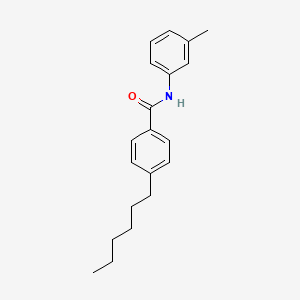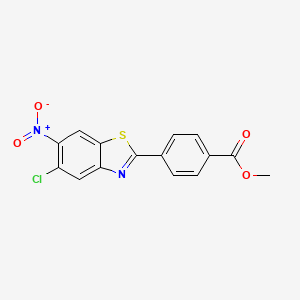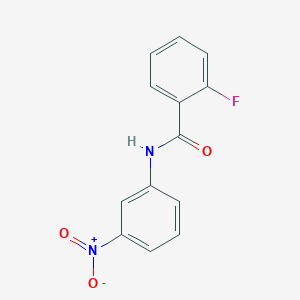
N,N-diethyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyladamantan-1-carbonsäureamid ist eine Verbindung, die von Adamantan abgeleitet ist, einem Kohlenwasserstoff mit einer einzigartigen käfigartigen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein einer Carboxamidgruppe aus, die an den Adamantankern gebunden ist, wobei zwei Ethylgruppen an das Stickstoffatom gebunden sind. Die Adamantanstruktur verleiht dem Molekül eine beträchtliche Stabilität und Steifigkeit, was es zu einem interessanten Thema für verschiedene chemische und biologische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Diethyladamantan-1-carbonsäureamid beinhaltet typischerweise die Amidierung von Adamantan-1-carbonsäure mit Diethylamin. Eine gängige Methode beinhaltet die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC), um die Carbonsäure zu aktivieren, gefolgt von der Zugabe von Diethylamin, um das gewünschte Amid zu bilden . Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von N,N-Diethyladamantan-1-carbonsäureamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts typischerweise durch Umkristallisation oder chromatographische Techniken erreicht.
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N-Diethyladamantan-1-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin umwandeln.
Substitution: Der Adamantankern kann Substitutionsreaktionen eingehen, bei denen Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Halogenierungsreaktionen können mit Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N,N-Diethyladamantan-1-carbonsäureamid-N-oxid.
Reduktion: Bildung von N,N-Diethyladamantan-1-amin.
Substitution: Bildung von halogenierten Adamantanderivaten.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyladamantan-1-carbonsäureamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antiviraler und antibakterieller Eigenschaften.
Medizin: Wird wegen seiner potenziellen Verwendung in Drug-Delivery-Systemen aufgrund der Stabilität des Adamantankerns untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und Polymere eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyladamantan-1-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Adamantankern bietet ein starres Gerüst, das mit biologischen Membranen interagieren kann und möglicherweise ihre Funktion stört. Die Carboxamidgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden und deren Aktivität beeinflussen. Die genauen beteiligten molekularen Pfade hängen von der spezifischen Anwendung und dem Ziel ab.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N,N-diethyladamantane-1-amine.
Substitution: Formation of halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diethyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability of the adamantane core.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N,N-diethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological membranes, potentially disrupting their function. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dimethyladamantan-1-carbonsäureamid: Ähnliche Struktur, aber mit Methylgruppen anstelle von Ethylgruppen.
Adamantan-1-carbonsäureamid: Fehlt die Diethylsubstitution am Stickstoffatom.
N-Ethyladamantan-1-carbonsäureamid: Enthält nur eine Ethylgruppe am Stickstoffatom.
Einzigartigkeit
N,N-Diethyladamantan-1-carbonsäureamid ist einzigartig aufgrund des Vorhandenseins von zwei Ethylgruppen am Stickstoffatom, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Der Adamantankern bietet eine beträchtliche Stabilität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H25NO |
|---|---|
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
N,N-diethyladamantane-1-carboxamide |
InChI |
InChI=1S/C15H25NO/c1-3-16(4-2)14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZQWHHCSEGLAVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
